

Material safety data sheet for Ostalloy containing cadmium.

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For the attention of researchers, scientists, and drug development professionals, this technical guide provides in-depth safety and toxicological information regarding **Ostalloy**, a fusible alloy containing cadmium.

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Product Identification and Composition

Ostalloy is a family of low-melting-point, fusible alloys. Formulations containing cadmium are notable for their low melting points. The exact composition can vary, but they are typically eutectic or near-eutectic mixtures of bismuth, lead, tin, and cadmium.

Table 1: Example Compositions and Occupational Exposure Limits



Component	CAS Number	Example Percentage (%) in Ostalloy 158	OSHA PEL¹ (TWA²)	ACGIH TLV ³ (TWA ²)	NIOSH REL⁴ (TWA²)
Bismuth	7440-69-9	49.80	15 mg/m³ (Total Dust)	N/E ⁵	N/E ⁵
Lead	7439-92-1	26.60	0.05 mg/m ³	0.05 mg/m ³	0.05 mg/m ³
Tin	7440-31-5	13.20	2 mg/m³	2 mg/m³	2 mg/m³
Cadmium	7440-43-9	10.00	0.005 mg/m³	0.01 mg/m³ (Total), 0.002 mg/m³ (Respirable)	0.005 mg/m³

¹PEL: Permissible Exposure Limit (OSHA) ²TWA: Time-Weighted Average over an 8-hour shift ³TLV: Threshold Limit Value (ACGIH) ⁴REL: Recommended Exposure Limit (NIOSH) ⁵N/E: Not Established

Sources:[1][2][3]

Hazard Identification and Toxicology

Cadmium is the primary component of toxicological concern in these alloys. It is a known human carcinogen and can cause severe health effects with both acute and chronic exposure. [1][4][5]

Primary Routes of Exposure:

- Inhalation: Inhaling dust or fumes generated during heating, grinding, or soldering is the most dangerous route of occupational exposure.[2][6]
- Ingestion: Accidental ingestion of dust from contaminated hands or surfaces.
- Skin/Eye Contact: Molten alloy will cause severe thermal burns.[1][7] While solid alloy has low dermal toxicity, dusts can cause irritation.[8]



Summary of Health Hazards:

- Acute Effects (Inhalation): Inhaling cadmium fumes can cause metal fume fever, with initial symptoms like throat dryness, cough, headache, and shortness of breath.[1][7] Severe exposure can lead to chemical pneumonitis, pulmonary edema, and may be fatal.[4][6]
- Chronic Effects: Prolonged exposure to cadmium can cause significant damage to the kidneys and lungs (emphysema).[4][8] It is classified as a known or probable human carcinogen by IARC, NTP, and OSHA.[1][5][9] Long-term exposure can also lead to osteoporosis.[6]
- Other Component Hazards: Lead overexposure can affect the nervous and reproductive systems, while tin fumes may lead to a benign pneumoconiosis called stannosis.[1][2]

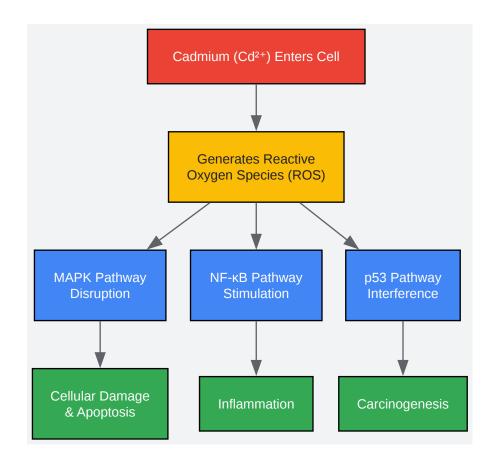
Toxicological Mechanisms of Cadmium

Cadmium exerts its toxic effects by interfering with numerous cellular processes. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This disrupts cellular signaling, damages DNA, and can trigger apoptosis (programmed cell death).[10][11]

Cadmium is known to disrupt several critical signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway: Interference with this pathway can lead to abnormal cell responses.[10]
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Disruption can promote inflammation.[10][11]
- Tumor Protein 53 (p53) Pathway: Interference with this tumor suppressor pathway contributes to carcinogenesis.[10][11]





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Simplified signaling pathways of cadmium toxicity.

Experimental Protocols

Protocol: Assessment of Human Exposure to Cadmium

This protocol outlines the standard methods for biological monitoring of cadmium exposure in a clinical or research setting.

Objective: To quantify the body burden of cadmium.

Methodology:

- Sample Collection:
 - Blood Sample: A healthcare provider collects a venous blood sample into a trace-metal-free collection tube (e.g., royal blue top with EDTA).[12] Blood cadmium (B-Cd) levels are indicative of recent exposure.[13]



 Urine Sample: A 24-hour urine collection is preferred for assessing long-term exposure and total body burden.[12][14] The patient is provided with a specific acid-washed container.[12] Urinary cadmium (U-Cd) reflects the cumulative exposure.[13]

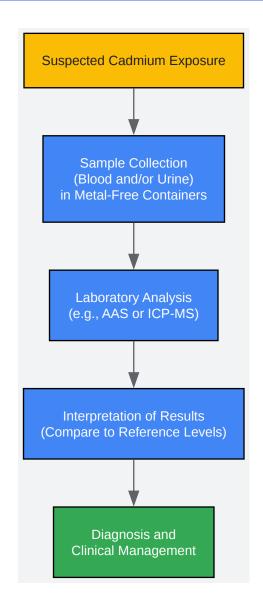
Laboratory Analysis:

- Samples are sent to a laboratory specializing in heavy metal analysis.
- The primary analytical method is Atomic Absorption Spectrometry (AAS), specifically Graphite Furnace AAS (GF-AAS), which offers high sensitivity for detecting low concentrations of metals. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is also commonly used.

Data Interpretation:

- Results are compared to reference ranges for the general population and occupational exposure indices.
- Elevated levels, especially when correlated with clinical symptoms or a history of exposure, confirm a diagnosis of cadmium toxicity.[15]
- Biomarkers of kidney damage, such as urinary β 2-microglobulin (β 2M), may also be measured to assess the toxic effect of the exposure.[13]





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Workflow for assessing human exposure to cadmium.

Protocol: In Vivo Cadmium-Induced Toxicity Study (Rodent Model)

This protocol provides a general framework for investigating the mechanisms of cadmium toxicity in a laboratory setting.

Objective: To study the dose-dependent toxic effects of cadmium on a specific organ system (e.g., reproductive, renal).

Methodology:



- Animal Model: Institute of Cancer Research (ICR) mice or Sprague-Dawley rats are commonly used.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Experimental Groups: Animals are randomly divided into a control group and at least three cadmium-exposure groups (low, medium, high dose).[16]
 - Control Group: Receives saline via gavage.
 - Cadmium Groups: Receive cadmium chloride (CdCl₂) dissolved in saline via oral gavage at varying concentrations (e.g., 2, 4, and 8 mg/kg body weight).[16]
- Exposure Period: Dosing occurs daily for a predetermined period (e.g., 4-8 weeks) to simulate chronic exposure.
- Sample Collection and Analysis:
 - At the end of the study, animals are euthanized.
 - Blood is collected for biochemical analysis (e.g., measuring markers of liver and kidney function).
 - Target organs (e.g., kidneys, testes, liver) are harvested, weighed, and processed for:
 - Histopathology: Tissues are fixed in formalin, sectioned, and stained (e.g., with H&E) to observe structural changes.
 - Immunohistochemistry (IHC): To detect markers of apoptosis (e.g., Caspase-3) or cellular stress.[16]
 - Gene Expression Analysis (qPCR): To quantify changes in the expression of genes related to the signaling pathways of interest (e.g., MAPK, p53).

Safe Handling and Emergency Procedures

Engineering Controls:



Always handle molten alloy or perform tasks that generate dust/fumes (e.g., grinding) in a
well-ventilated area, preferably within a chemical fume hood or using local exhaust
ventilation.[1][2]

Personal Protective Equipment (PPE):

- Respiratory: Use a NIOSH/MSHA-approved respirator with HEPA cartridges if exposure limits are exceeded.[1][7]
- Hand Protection: Wear nitrile or latex gloves for handling the solid material.[1] Use thermalresistant gloves over them when working with molten alloy.[1]
- Eye Protection: Safety glasses with side shields are required.[1] A face shield is recommended when handling molten material.[1]

First-Aid Measures:

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[1][7]
- Skin Contact (Molten Metal): Immediately cool the affected area with large amounts of cold water. Do not attempt to remove the solidified metal. Seek immediate medical attention for thermal burns.[2]
- Eye Contact (Molten Metal): Immediately flush eyes with cold water for at least 15 minutes. Seek immediate medical attention.[7]
- Ingestion: Contact a poison control center immediately for instructions.[1]

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